N-(8-methoxyquinolin-5-yl)pentanamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)pentanamide is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a pentanamide group at the 5th position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(8-methoxyquinolin-5-yl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.
Reaction with Pentanoyl Chloride: The 8-methoxyquinoline is then reacted with pentanoyl chloride in the presence of a base such as pyridine to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
N-(8-methoxyquinolin-5-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
N-(8-methoxyquinolin-5-yl)pentanamide can be compared with other similar compounds, such as:
8-hydroxyquinoline: This compound has a hydroxyl group instead of a methoxy group and is known for its antimicrobial and anticancer properties.
8-methoxyquinoline: Similar to this compound but lacks the pentanamide group, making it less versatile in certain applications.
Quinoline derivatives: Various quinoline derivatives with different substituents at the 5th and 8th positions can be compared based on their chemical and biological properties.
This compound stands out due to its unique combination of a methoxy group and a pentanamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-7-14(18)17-12-8-9-13(19-2)15-11(12)6-5-10-16-15/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXNJAUZSWCLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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